physicochemical properties of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
physicochemical properties of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde and Its Isomers
Abstract: This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer, this document synthesizes information from closely related structural isomers and derivatives to present a robust and scientifically grounded profile. The guide covers chemical identity, core physicochemical properties, spectroscopic characteristics, and detailed experimental protocols for empirical determination. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's behavior for synthesis, characterization, and application.
Chemical Identity and Structure
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde belongs to the pyrazole class of heterocyclic compounds, which are known for their broad range of biological activities. The presence of a trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in modern drug design.
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IUPAC Name: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
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Molecular Formula: C₆H₅F₃N₂O
Caption: 2D Structure of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde.
Core Physicochemical Properties
The accurate determination of physicochemical properties is fundamental to understanding a compound's behavior in both biological and chemical systems. The data below is compiled from available information on close structural isomers and is intended to serve as a reliable estimate.
| Property | Value | Source / Remarks |
| Molecular Weight | 178.11 g/mol | Computed for C₆H₅F₃N₂O[1][2] |
| Physical State | Solid | Inferred from melting point of isomer |
| Melting Point | 56-58 °C | Experimental value for isomer: 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde[2] |
| Boiling Point | 232.0 ± 40.0 °C | Predicted value for isomer: 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde[2] |
| Aqueous Solubility | 20.1 µg/mL (at pH 7.4) | Experimental value for the related carboxylic acid derivative. The aldehyde is expected to have low aqueous solubility.[3] |
| Lipophilicity (XLogP3) | ~0.6 | Computed value for isomer: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde[1] |
Melting Point
The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range, typically 0.5-1.0 °C, suggests a high degree of purity.[4] The experimental value for the closely related isomer, 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, is 56-58 °C, indicating that the target compound is a solid at room temperature.[2] Impurities typically cause a depression and broadening of the melting point range.
Solubility
Direct experimental solubility data for the title compound is not available. However, data from its corresponding carboxylic acid derivative, 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, shows a solubility of 20.1 µg/mL at pH 7.4.[3] Given that the aldehyde functional group is less polar and less capable of hydrogen bonding with water than a carboxylic acid, the solubility of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde in aqueous media is expected to be low. For drug development purposes, solubility is often tested in a range of solvents, including cell culture media and organic solvents like DMSO or ethanol.[5]
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible organic solvent (like octanol) and water. It is a key predictor of a drug's pharmacokinetic properties, such as absorption and membrane permeability. The calculated XLogP3 value for the isomeric 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is 0.6.[1] This relatively low positive value suggests the compound has a slight preference for lipid environments but maintains some degree of water solubility, a balanced profile often sought in drug candidates.
Spectroscopic Characterization
Structural confirmation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde relies on a combination of spectroscopic techniques. While specific spectra for this isomer are not published, the expected characteristic signals can be predicted based on its functional groups.
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¹H NMR: The most distinctive signal would be the aldehyde proton (CHO), expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9-10 ppm. The pyrazole ring proton would appear as a singlet, likely between δ 6-8 ppm. The N-methyl group (CH₃) would be a sharp singlet further upfield, around δ 3.5-4.5 ppm.
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¹³C NMR: Key signals would include the aldehyde carbonyl carbon (~180-190 ppm), the carbons of the pyrazole ring, and the carbon of the trifluoromethyl group, which would show a characteristic quartet due to coupling with the fluorine atoms.
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IR Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde would be prominent around 1690-1715 cm⁻¹. Additional bands would confirm the C-F bonds (around 1100-1300 cm⁻¹) and the aromatic C=C and C=N stretching of the pyrazole ring.
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 178.04, corresponding to the exact mass of the molecule. Fragmentation patterns would likely involve the loss of CO, CF₃, and other characteristic fragments.
Experimental Protocols for Characterization
To ensure scientific integrity, empirical determination of physicochemical properties is essential. The following sections describe standardized, field-proven protocols.
Protocol: Determination of Melting Point
This protocol describes the capillary method, which is widely used for its accuracy and small sample requirement.[6][7]
Rationale: The principle is to heat a small, packed sample slowly and uniformly, observing the precise temperature range over which the solid-to-liquid phase transition occurs. A slow heating rate (~1-2 °C per minute) is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, preventing inaccurate readings.[4][6]
Methodology:
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Sample Preparation: Ensure the compound is completely dry and finely powdered to allow for uniform packing and heat transfer.[8]
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Capillary Tube Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed bottom, aiming for a column height of 2-3 mm.[6]
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Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
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Heating: Begin heating the block rapidly to a temperature approximately 10-15 °C below the expected melting point.
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Measurement: Decrease the heating rate to 1-2 °C per minute.[6] Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample becomes a clear liquid.
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Reporting: The melting point is reported as the T₁-T₂ range. For a pure compound, this range should be narrow.
Caption: Workflow for Experimental Determination of Melting Point.
Protocol: Aqueous Solubility Assessment (Qualitative to Semi-Quantitative)
This protocol provides a tiered approach to assess a compound's solubility, starting with a preferred solvent and moving to others if necessary, a common practice in early-stage drug discovery.[5]
Rationale: This method systematically evaluates solubility by attempting to dissolve the test chemical in a solvent at a high concentration and then performing serial dilutions if it is insoluble. Visual inspection for particulates determines the solubility limit.
Methodology:
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Stock Solution Preparation: Weigh approximately 10 mg of the test compound into a clear glass vial.
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Tier 1 Solvent Addition: Add a calculated volume of the primary solvent (e.g., deionized water or a buffer like PBS) to achieve a high starting concentration (e.g., 10 mg/mL).
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Mechanical Agitation: Vigorously mix the solution using a vortex mixer for 1-2 minutes. If dissolution is not complete, sonicate the vial for 10-15 minutes.
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Visual Inspection: Carefully inspect the solution against a dark background for any visible undissolved particles. If the solution is clear, the compound is soluble at that concentration.
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Serial Dilution (if needed): If the compound is not fully dissolved, add a known volume of solvent to dilute the concentration (e.g., by a factor of 10 to 1 mg/mL) and repeat steps 3 and 4.
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Reporting: Report the highest concentration at which the compound fully dissolves. If it remains insoluble at the lowest tested concentration, it is reported as such.
Caption: Tiered Workflow for Experimental Solubility Assessment.
Synthesis and Chemical Context
1-Methyl-3-(trifluoromethyl)-1H-pyrazole derivatives are typically synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine. Specifically, the precursor 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is prepared by reacting ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine.[9][10] The aldehyde functional group at the 5-position can then be introduced through various formylation reactions, with the Vilsmeier-Haack reaction (using POCl₃/DMF) being a common and effective method for formylating pyrazole rings.[11][12] Understanding the synthetic route is crucial for anticipating potential impurities, such as regioisomers or unreacted starting materials.
Safety and Handling
No specific safety data sheet (SDS) is available for 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde. However, data from closely related analogues provide a strong basis for hazard assessment. The corresponding carboxylic acid is classified as causing skin and serious eye irritation.[13]
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GHS Hazard Statements (Inferred):
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Precautionary Measures:
Conclusion
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a fluorinated heterocyclic compound with significant potential for application in research and development. While direct experimental data is sparse, analysis of its isomers and functional group derivatives provides a reliable profile of its expected physicochemical properties. It is characterized as a low-melting solid with limited aqueous solubility and moderate lipophilicity. The protocols and data presented in this guide offer a solid foundation for its synthesis, handling, and characterization, emphasizing the necessity of empirical validation for any critical application.
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